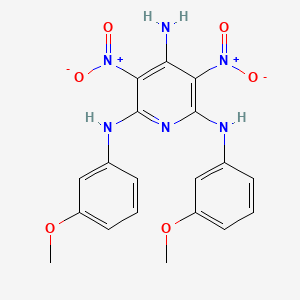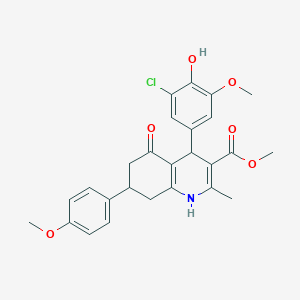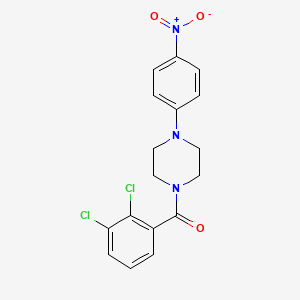![molecular formula C15H16N2O4S B4962470 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. MPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes including as antibiotics, antidiabetic agents, and anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as other enzymes and biological pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of potential applications in scientific research. However, one limitation of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide analogs with improved anticancer activity. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, and to determine its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, including the reaction of 4-methylphenylamine with chlorosulfonic acid to form 4-methylphenylsulfonamide. This compound is then reacted with 2-chloroacetic acid to produce 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKVPGAHWQVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylphenyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)


![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)

![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)